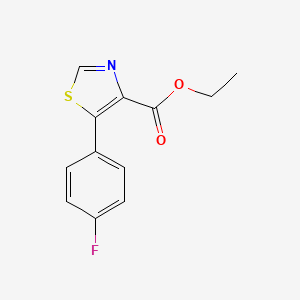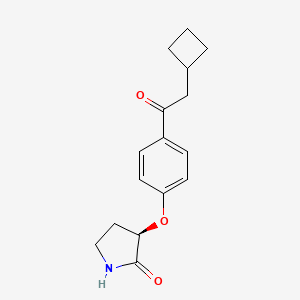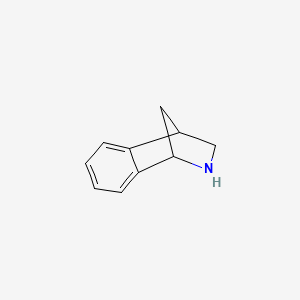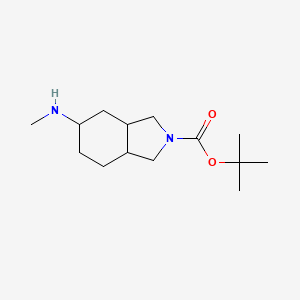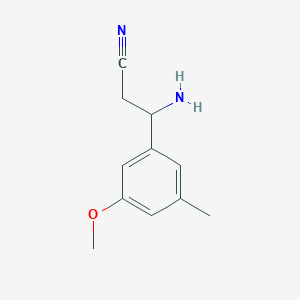
3-Amino-3-(3-methoxy-5-methylphenyl)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-3-(3-methoxy-5-methylphenyl)propanenitrile is an organic compound with the molecular formula C11H14N2O and a molecular weight of 190.24 g/mol . This compound is characterized by the presence of an amino group, a methoxy group, and a nitrile group attached to a phenyl ring. It is a versatile molecule with significant potential in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(3-methoxy-5-methylphenyl)propanenitrile typically involves the reaction of 3-methoxy-5-methylbenzaldehyde with a suitable amine and a nitrile source. One common method involves the use of a reductive amination process, where the aldehyde is first converted to an imine intermediate, followed by reduction to form the desired amino compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can further enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-3-(3-methoxy-5-methylphenyl)propanenitrile undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-Amino-3-(3-methoxy-5-methylphenyl)propanenitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Amino-3-(3-methoxy-5-methylphenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the methoxy and nitrile groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Amino-3-(3-methoxyphenyl)propanenitrile
- 3-Amino-3-(5-methylphenyl)propanenitrile
- 3-Amino-3-(3-methoxy-5-chlorophenyl)propanenitrile
Uniqueness
3-Amino-3-(3-methoxy-5-methylphenyl)propanenitrile is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to distinct chemical and biological properties compared to similar compounds .
Eigenschaften
Molekularformel |
C11H14N2O |
|---|---|
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
3-amino-3-(3-methoxy-5-methylphenyl)propanenitrile |
InChI |
InChI=1S/C11H14N2O/c1-8-5-9(11(13)3-4-12)7-10(6-8)14-2/h5-7,11H,3,13H2,1-2H3 |
InChI-Schlüssel |
AAQIKYFINLVBSR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)OC)C(CC#N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


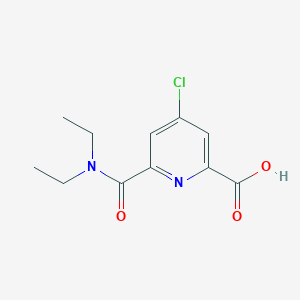

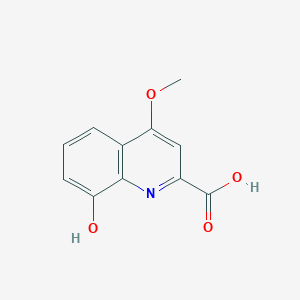
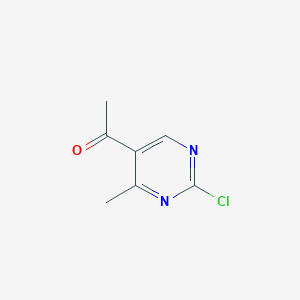
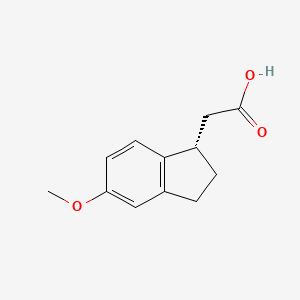
![1-[2-Fluoro-6-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13031666.png)
